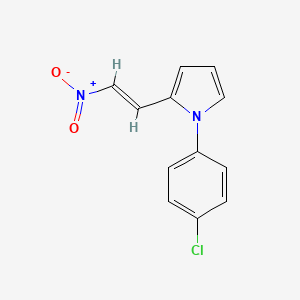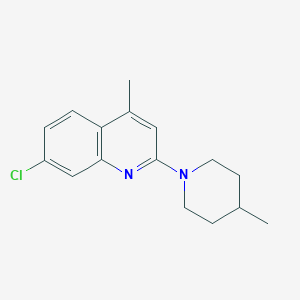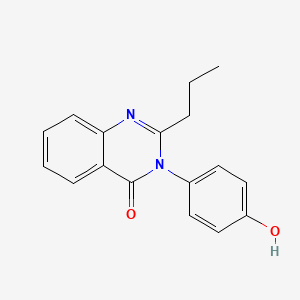
1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole (CNVP) is a chemical compound that has been extensively studied for its potential applications in scientific research. CNVP is a pyrrole derivative that has shown promising results in various studies related to biological and chemical sciences.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is not fully understood. However, it is believed that this compound acts by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of normal cellular homeostasis. This compound has been shown to induce apoptosis in various cancer cell lines by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to have anti-cancer properties. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of metal ions. It has also been shown to have potential as a photosensitizer for photodynamic therapy.
实验室实验的优点和局限性
One of the advantages of using 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to have potential as a photosensitizer for photodynamic therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
未来方向
There are several future directions for the study of 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Additionally, further studies are needed to determine the safety and toxicity of this compound. Another potential direction is the development of this compound-based photosensitizers for photodynamic therapy. Overall, this compound has shown promising results in various studies related to biological and chemical sciences, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole involves the reaction of 1-(4-chlorophenyl)-2,3-dimethyl-1H-pyrrole with nitroethene under specific reaction conditions. The reaction yields this compound as a yellow solid with a melting point of 103-105°C. The purity of the compound can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies related to biological and chemical sciences. This compound has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as a photosensitizer for photodynamic therapy. Additionally, this compound has been studied for its potential use as an anti-cancer agent.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-3-5-12(6-4-10)14-8-1-2-11(14)7-9-15(16)17/h1-9H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFKYOLRDQHEB-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)


![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)




